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molecular formula H8N2O7U2-12 B1193993 Ammonium diuranate CAS No. 7783-22-4

Ammonium diuranate

Cat. No. B1193993
M. Wt: 624.13 g/mol
InChI Key: ZAASRHQPRFFWCS-UHFFFAOYSA-P
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Patent
US04035468

Procedure details

reacting solid uranium trioxide with aqueous ammonium nitrate to form an insoluble ammonium uranate
Name
uranium trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2].[O-2].[U+6:4].[N+:5]([O-])([O-])=[O:6].[NH4+:9]>>[NH4+:5].[NH4+:9].[O-2:6].[O-2:1].[O-2:6].[O-2:6].[O-2:6].[O-2:6].[O-2:6].[U:4].[U:4] |f:0.1.2.3,4.5,6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
uranium trioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[O-2].[U+6]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[U].[U]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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